molecular formula C12H3Cl7 B1594149 2,2',3,3',5,5',6-Heptachlorobiphenyl CAS No. 52663-67-9

2,2',3,3',5,5',6-Heptachlorobiphenyl

Cat. No.: B1594149
CAS No.: 52663-67-9
M. Wt: 395.3 g/mol
InChI Key: WCIBKXHMIXUQHK-UHFFFAOYSA-N
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Description

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). These compounds are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Mechanism of Action

Target of Action

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the CLOCK-ARNTL/BMAL1 heterodimer . This heterodimer plays a crucial role in the regulation of the circadian clock .

Mode of Action

The compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . This repression of the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 alters the normal functioning of the circadian clock .

Biochemical Pathways

The primary biochemical pathway affected by 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is the circadian rhythm regulation pathway . The inhibition of PER1 expression disrupts the normal cycle of this pathway, leading to downstream effects on various physiological processes regulated by the circadian clock .

Result of Action

The molecular and cellular effects of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl’s action primarily involve the disruption of the circadian clock . This can lead to a wide range of effects, given the central role of the circadian clock in regulating various physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl. As a type of PCB, it was banned in the 1970s due to its harmful health effects and tendency to bioaccumulate . Despite this, it is still found in the environment due to its resistance to degradation . This persistence in the environment can influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inhibit PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Cellular Effects

The compound exerts its effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl, involved the direct chlorination of biphenyl in the presence of a catalyst. The process was designed to produce mixtures of PCBs with varying degrees of chlorination, which were then separated and purified for specific applications .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Major Products:

Scientific Research Applications

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl has been used in various scientific research applications, including:

Comparison with Similar Compounds

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is unique among polychlorinated biphenyls due to its specific pattern of chlorination. Similar compounds include:

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-4-1-5(10(17)6(14)2-4)9-11(18)7(15)3-8(16)12(9)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIBKXHMIXUQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074162
Record name 2,2',3,3',5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-67-9
Record name PCB 178
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',5,5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6A5D9JJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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